molecular formula C5H11ClFNO B12845966 [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

Cat. No.: B12845966
M. Wt: 155.60 g/mol
InChI Key: RTWCLQSSUKTHBX-JEDNCBNOSA-N
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Description

[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of a fluorine atom in its structure imparts unique chemical properties, making it a valuable compound for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-fluoropyrrolidin-3-yl]methanol typically involves the fluorination of pyrrolidine derivatives. One common method is the Balz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to fluorination . The reaction conditions often involve the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps for purification and crystallization to obtain the hydrochloride salt form, which is more stable and easier to handle.

Chemical Reactions Analysis

Types of Reactions

[(3S)-3-fluoropyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its alcohol form from ketones or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride stands out due to its specific structure, which combines a fluorinated pyrrolidine ring with a methanol group. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C5H11ClFNO

Molecular Weight

155.60 g/mol

IUPAC Name

[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H/t5-;/m0./s1

InChI Key

RTWCLQSSUKTHBX-JEDNCBNOSA-N

Isomeric SMILES

C1CNC[C@@]1(CO)F.Cl

Canonical SMILES

C1CNCC1(CO)F.Cl

Origin of Product

United States

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